Ethyl 5-cyano-3-oxopentanoate
Description
Ethyl 5-cyano-3-oxopentanoate is an ethyl ester featuring a cyano (-CN) group at the C5 position and a ketone (oxo, =O) at the C3 position. Its molecular formula is C₈H₁₁NO₃, with a molar mass of 169.18 g/mol. The compound’s structure combines electron-withdrawing groups (cyano and ketone), which influence its reactivity, particularly in tautomerism, nucleophilic additions, and condensation reactions.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 5-cyano-3-oxopentanoate |
InChI |
InChI=1S/C8H11NO3/c1-2-12-8(11)6-7(10)4-3-5-9/h2-4,6H2,1H3 |
InChI Key |
LPVIETLIKAPEHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table compares Ethyl 5-cyano-3-oxopentanoate with structurally related esters from the evidence, highlighting key functional groups and substituents:
Key Structural Differences:
- Electron Effects: The cyano group in this compound increases electrophilicity at adjacent carbons compared to methoxy or methyl substituents in analogs .
- Backbone Flexibility : Linear chains (e.g., target compound) enable greater conformational freedom than cyclic () or aryl-substituted analogs () .
- Steric Hindrance : Bulky groups like diphenyl () or ethoxycarbonyloxy reduce reactivity in nucleophilic reactions compared to the target compound’s simpler structure .
Physicochemical Properties
Based on analogs:
- Solubility: Cyano and ketone groups enhance polarity, improving solubility in polar solvents (e.g., ethyl acetate, acetone). Aryl-substituted analogs () show lower water solubility due to lipophilic substituents .
- Melting Point : Crystalline analogs (e.g., ’s diphenyl compound) have higher melting points (>100°C) due to rigid structures, whereas linear esters like the target compound are likely liquids or low-melting solids .
- Stability: The cyano-ketone combination may increase susceptibility to hydrolysis under acidic/basic conditions compared to Ethyl Cyanoacetate () .
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